physicochemical properties of Isopropyl 6-(hydroxymethyl)picolinate
physicochemical properties of Isopropyl 6-(hydroxymethyl)picolinate
Topic: Physicochemical Properties of Isopropyl 6-(hydroxymethyl)picolinate Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Physicochemical Profiling, Synthesis Logic, and Application Utility
Executive Summary
Isopropyl 6-(hydroxymethyl)picolinate is a bifunctional pyridine derivative serving as a critical building block in the synthesis of polydentate ligands (e.g., TPA/TMPA analogs) and metallo-pharmaceuticals. Characterized by its orthogonal reactivity—an electrophilic ester moiety and a nucleophilic primary alcohol—it allows for precise, stepwise functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and stability profiles, designed to support decision-making in drug discovery and ligand design.
Chemical Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | Propan-2-yl 6-(hydroxymethyl)pyridine-2-carboxylate |
| Common Name | Isopropyl 6-(hydroxymethyl)picolinate |
| CAS Number | Not widely listed (Analogous to Methyl Ester: 39977-44-1) |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| SMILES | CC(C)OC(=O)c1nc(CO)ccc1 |
| Structural Class | Pyridine-2,6-disubstituted derivative; Heteroaromatic ester |
Structural Commentary
The molecule features a pyridine core substituted at the 2- and 6-positions. The isopropyl ester at C2 provides increased lipophilicity and steric bulk compared to methyl/ethyl analogs, potentially modulating hydrolysis rates in biological media. The hydroxymethyl group at C6 acts as a versatile handle for further derivatization (e.g., conversion to halides, aldehydes, or ethers) or as a hydrogen bond donor in supramolecular assemblies.
Physicochemical Profiling
The following data synthesizes experimental values from homologous series (Methyl/Ethyl esters) and calculated properties using consensus algorithms (ACD/Labs, ChemAxon principles).
Physical Properties[1][2]
| Property | Value / Range | Source/Note |
| Physical State | Viscous Oil or Low-Melting Solid | Predicted based on MP of Methyl ester (Solid) vs. Isopropyl entropy effect. |
| Melting Point | 20°C – 35°C | Est. lower than Methyl analog due to crystal packing disruption. |
| Boiling Point | 310°C – 320°C (at 760 mmHg) | Predicted. |
| Density | 1.15 ± 0.05 g/cm³ | Predicted. |
| Flash Point | >110°C | Predicted (Closed Cup). |
Solubility & Lipophilicity
| Parameter | Value | Implication for Research |
| LogP (Octanol/Water) | 1.2 – 1.5 | Moderate lipophilicity; suitable for cell-permeable ligand precursors. |
| Water Solubility | Low (< 1 mg/mL) | Requires organic co-solvents (DMSO, MeOH) for biological assays. |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, THF, Acetone. |
| Polar Surface Area (PSA) | ~66 Ų | Good membrane permeability predictor (Rule of 5 compliant). |
Acid-Base Properties (pKa)
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Pyridine Nitrogen (pKa ≈ 3.5 - 4.0): The electron-withdrawing nature of the ester (C2) and the hydroxymethyl group (C6) significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). It will not be protonated at physiological pH (7.4).
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Hydroxyl Group (pKa ≈ 14-15): Typical primary alcohol acidity; deprotonation requires strong bases (e.g., NaH).
Synthesis & Production Logic
The synthesis of Isopropyl 6-(hydroxymethyl)picolinate typically follows a desymmetrization strategy starting from 2,6-dipicolinic acid derivatives. The choice of the isopropyl ester is often deliberate to increase solubility in organic solvents or to hinder hydrolysis sterically.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Primary synthetic routes. The transesterification route (top) is generally preferred to avoid handling the zwitterionic amino-acid intermediate.
Critical Process Parameters
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Selective Reduction: The reduction of the diester to the mono-alcohol requires precise stoichiometry of NaBH₄ (typically 0.75 - 1.0 eq) in MeOH/CaCl₂ to prevent over-reduction to the diol (2,6-bis(hydroxymethyl)pyridine).
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Transesterification: Using Titanium(IV) isopropoxide is a mild, neutral method that avoids the harsh acidic conditions which might degrade the alcohol or pyridine ring.
Analytical Characterization
To validate the identity of Isopropyl 6-(hydroxymethyl)picolinate, the following spectral signatures are diagnostic.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
| Proton Group | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H (Pyridine) | 8.05 | Doublet (J=7.8 Hz) | 1H | C3-H (Ortho to Ester) |
| Ar-H (Pyridine) | 7.85 | Triplet (J=7.8 Hz) | 1H | C4-H (Meta) |
| Ar-H (Pyridine) | 7.55 | Doublet (J=7.8 Hz) | 1H | C5-H (Ortho to CH₂OH) |
| O-CH-(CH₃)₂ | 5.30 | Septet (J=6.2 Hz) | 1H | Isopropyl Methine |
| Ar-CH₂-OH | 4.85 | Singlet (Broad) | 2H | Methylene |
| -OH | 3.50 | Broad Singlet | 1H | Hydroxyl (Conc.[1][2][3] dependent) |
| -CH-(CH₃)₂ | 1.40 | Doublet (J=6.2 Hz) | 6H | Isopropyl Methyls |
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 196.2 m/z
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Fragmentation: Loss of Isopropanol (M-60) is a common fragmentation pathway, leading to the acylium ion of the picolinic acid core.
Stability & Handling
Degradation Pathways
The compound contains two reactive centers susceptible to degradation: the ester (hydrolysis) and the alcohol (oxidation).
Figure 2: Primary degradation pathways. Hydrolysis is the dominant risk in aqueous formulations.
Storage Protocols
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Temperature: Store at 2–8°C (Refrigerated).
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic-like alcohol.
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Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent transesterification. DMSO stock solutions should be kept frozen.
References
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Fluorochem. Isopropyl 3-(hydroxymethyl)picolinate Product Data (Analog Reference). Retrieved from
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Sigma-Aldrich. Methyl 6-(hydroxymethyl)picolinate Product Specification (CAS 39977-44-1). Retrieved from
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BLD Pharm. Isopropyl 6-(hydroxymethyl)picolinate Building Block Data. Retrieved from
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BenchChem. Application Notes: 6-(Hydroxymethyl)picolinohydrazide in Antimicrobial Agent Synthesis.[4] Retrieved from
